[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde
CAS No.: 143307-82-8
Cat. No.: VC21151681
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143307-82-8 |
|---|---|
| Molecular Formula | C7H5N3O |
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | [1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde |
| Standard InChI | InChI=1S/C7H5N3O/c11-4-6-2-1-3-7-8-5-9-10(6)7/h1-5H |
| Standard InChI Key | DTAPWKGEDZQFBL-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=NN2C(=C1)C=O |
| Canonical SMILES | C1=CC2=NC=NN2C(=C1)C=O |
Introduction
# Triazolo[1,5-a]pyridine-5-carbaldehyde: A Comprehensive Analysis Triazolo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic compound characterized by the fusion of a triazole ring with a pyridine structure, featuring an aldehyde functional group at the 5-position. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. As research continues to explore its properties and capabilities, this article provides a detailed examination of its chemical structure, properties, biological activities, and applications in various scientific and medical contexts.
Basic Information and Identifiers Triazolo[1,5-a]pyridine-5-carbaldehyde is identified by the CAS registry number 143307-82-8, with a molecular formula of C7H5N3O and a molecular weight of 147.13 g/mol . At room temperature, it exists as a solid compound . The compound's structure features a bicyclic system with a 1,2,4-triazole ring fused to a pyridine ring, with the aldehyde group positioned at the 5-position of the pyridine component.
The following table provides comprehensive identification data for this compound:
Structural Characteristics
The core structure of Triazolo[1,5-a]pyridine-5-carbaldehyde consists of a triazole ring fused with a pyridine ring in a specific orientation. The triazole component contains three nitrogen atoms in positions 1, 2, and 4, while the pyridine ring contributes to the bicyclic system with its nitrogen at position N8 (according to the InChI representation) . The aldehyde group (C=O) attached at the 5-position of the pyridine ring serves as a reactive functional group that can participate in various chemical transformations.
This unique structural arrangement contributes to the compound's chemical reactivity and potential for derivatization, making it valuable as a building block in synthetic chemistry and medicinal chemistry applications.
Biological Activities and Applications
Antimicrobial Properties
Studies have demonstrated that Triazolo[1,5-a]pyridine derivatives, including those based on the 5-carbaldehyde scaffold, possess notable antimicrobial properties. This suggests potential applications in the development of novel antimicrobial agents, particularly in light of increasing antimicrobial resistance worldwide.
The specific mechanisms underlying these antimicrobial effects remain to be fully elucidated, but they may involve interactions with bacterial cellular components or interference with essential microbial processes.
Role in TGF-β Receptor Inhibition
Related triazolopyridine derivatives have been investigated for their potential as transforming growth factor-β (TGF-β) type 1 receptor kinase inhibitors . The patent literature indicates research involving 1-substituted-3-(6-methylpyridin-2-yl)-4-( triazolo[1,5-a]pyridin-6-yl)pyrazoles as TGF-β type 1 receptor kinase inhibitors .
| Hazard Type | Classification | Warning Statement |
|---|---|---|
| Acute Toxicity, Oral | Acute Tox. 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | STOT SE 3 | H335: May cause respiratory irritation |
Precautionary Measures
Based on the hazard classifications, appropriate precautionary measures should be implemented when handling Triazolo[1,5-a]pyridine-5-carbaldehyde . These include:
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Avoiding ingestion, skin contact, and inhalation
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Using appropriate personal protective equipment (PPE)
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Ensuring adequate ventilation in handling areas
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Following proper storage procedures for chemical compounds
The PubChem entry lists numerous precautionary statements (P-codes) including P261, P264, P270, P271, P280, and others, which provide specific guidance for safe handling and response procedures .
Related Compounds and Derivatives
Structural Analogs
One notable related compound is 2-Methyl- triazolo[1,5-a]pyridine-5-carbaldehyde (CAS No. 1079993-45-5), which differs from the parent compound by the addition of a methyl group at position 2 of the triazole ring. This compound has a molecular formula of C8H7N3O and a molecular weight of 161.16 g/mol.
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